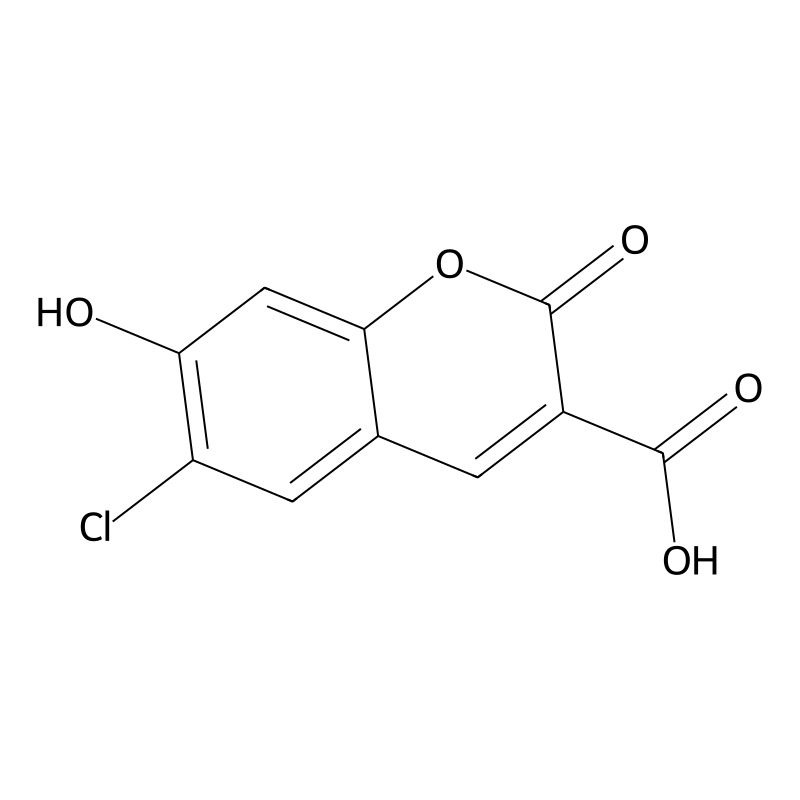

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Analogue for chromone-based compounds

Chromones are a class of heterocyclic compounds known for various biological activities PubChem: chromone, CID 9241. The presence of the chromene core structure (2H-chromene) in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid suggests it could be investigated as an analogue to explore similar or modified bioactivities. Researchers might synthesize and test this compound to see if it exhibits properties of interest, such as antimicrobial or anti-inflammatory effects.

Scaffold for drug discovery

Scientists are constantly searching for new drug scaffolds, which are core structures that can be modified to create various bioactive molecules NCBI: Scaffold for drug discovery: . The unique combination of functional groups (chloro, hydroxyl, carbonyl, and carboxylic acid) in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid might offer an interesting platform for further chemical derivatization. By strategically modifying the molecule, researchers could potentially create new compounds with desired pharmacological properties.

Probe molecule for biological processes

Probing molecules are used to study specific enzymes, receptors, or other biological targets. The functional groups in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid could potentially allow it to interact with certain biomolecules. Researchers might investigate if this compound binds to specific enzymes or receptors, which could be useful for understanding cellular processes or developing new diagnostic tools.

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound classified within the coumarin family. Coumarins are naturally occurring lactones that have been utilized since their discovery in Tonka beans in 1820. This particular compound features a chlorine atom and a hydroxyl group, contributing to its unique chemical properties and potential biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 240.60 g/mol .

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: Reduction processes can convert the compound into alcohols.

- Substitution: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.

Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium azide for substitution reactions .

Research indicates that 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibits several biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit pancreatic lipase, which is crucial for fat digestion.

- Antimicrobial Properties: The compound shows promise as an antimicrobial agent.

- Anti-cancer Activity: Investigations suggest potential applications in cancer treatment, given its ability to affect cellular pathways involved in tumor growth.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

- Alkylation Reaction: 7-Hydroxy-4-methylcoumarin is reacted with propargyl bromide in dry acetone, using anhydrous potassium carbonate as a base at approximately 50°C.

- Reaction with Sodium Azides: Subsequent reactions with various sodium azides facilitate the formation of the target compound.

Industrial production methods often optimize these synthetic routes for large-scale production, incorporating green chemistry principles to reduce environmental impact .

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has diverse applications across several fields:

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

- Biological Research: Investigated for its enzyme inhibition properties and potential therapeutic effects.

- Pharmaceutical Industry: Explored for drug development due to its anti-cancer and antimicrobial activities.

- Cosmetic Industry: Utilized in the formulation of perfumes and fabric conditioners due to its aromatic properties .

Studies on the interactions of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with biological systems have shown promising results:

- Binding Affinity: Research indicates that this compound can bind effectively to specific enzyme sites, influencing their activity.

- Synergistic Effects: When combined with other compounds, it may enhance therapeutic efficacy against certain diseases.

- Toxicological Assessments: Preliminary studies suggest low toxicity levels, supporting its potential use in medicinal formulations .

Several compounds share structural similarities with 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. These include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at C7 | Known for fluorescent properties |

| 4-Methylcoumarin | Methyl group at C4 | Exhibits strong antimicrobial activity |

| 6-Methoxycoumarin | Methoxy group at C6 | Used in studies on photochemical properties |

Uniqueness

The distinct combination of both chlorine and hydroxyl groups in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid enhances its reactivity and biological activity compared to these similar compounds. This uniqueness makes it a valuable candidate for further research and application across various scientific disciplines .

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin family, characterized by a bicyclic chromene framework. Its molecular structure consists of a benzopyran ring system with a lactone moiety at the C2 position, a hydroxyl group at C7, and a carboxylic acid substituent at C3. The chlorine atom is positioned at C6, introducing electronic and steric effects that influence molecular geometry.

While direct crystallographic data for this compound is limited, structural analogs such as coumarin-3-carboxylic acid provide insights. For example, coumarin-3-carboxylic acid crystallizes in monoclinic space groups, with planar chromene backbones and hydrogen-bonding interactions between carboxylic acid groups and hydroxyl substituents. The presence of chlorine in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid likely enhances intermolecular interactions, potentially altering crystal packing compared to non-chlorinated derivatives.

| Structural Feature | Description |

|---|---|

| Core Skeleton | Benzopyran ring fused with a lactone (C2) and carboxylic acid (C3) |

| Substituents | Chlorine at C6, hydroxyl at C7, conjugated carbonyl (C2) |

| Electronic Effects | Electron-withdrawing chlorine at C6 modulates ring electron density |

Spectroscopic Identification (IR, NMR, MS)

Spectroscopic data for this compound is inferred from structural analogs and general coumarin chemistry:

Infrared (IR) Spectroscopy

- C=O Stretching: Lactone carbonyl at ~1735 cm⁻¹ and carboxylic acid carbonyl at ~1693 cm⁻¹.

- O-H Stretching: Broad peak at ~3200–3500 cm⁻¹ for the phenolic hydroxyl group.

- C-Cl Stretching: Absorption near 600–800 cm⁻¹ for the C6-Cl bond.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR:

- Aromatic protons: Peaks in the δ 7.0–8.5 ppm range, with splitting patterns dependent on substituent positions.

- Hydroxyl proton: Broad singlet at δ ~12–13 ppm (exchangeable).

- Carboxylic acid proton: Absent due to deprotonation in DMSO-d₆ or CDCl₃.

- ¹³C NMR:

Mass Spectrometry (MS)

- Molecular Ion Peak: m/z 240.59 (C₁₀H₅ClO₅⁺) with chlorine isotopic pattern (3:1 ratio).

- Fragmentation: Loss of CO₂ (m/z 196.54) and Cl⁻ (m/z 205.56) observed in tandem MS.

| Technique | Key Peaks (Example) | Interpretation |

|---|---|---|

| IR | 1735 cm⁻¹, 1693 cm⁻¹ | Lactone and carboxylic acid carbonyls |

| ¹H NMR | δ 7.4–8.5 (aromatic), δ 12–13 (OH) | Chromene ring protons and hydroxyl |

| MS | m/z 240.59 (M⁺), m/z 196.54 (M⁺–CO₂) | Molecular weight and fragmentation paths |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on coumarin derivatives reveal key electronic characteristics:

- HOMO-LUMO Gaps: Conjugation between the lactone, carboxylic acid, and aromatic ring lowers the HOMO-LUMO gap, enhancing reactivity.

- Charge Distribution: The electron-withdrawing chlorine at C6 and electron-donating hydroxyl at C7 create a dipole moment, influencing molecular polarity.

- Transition States: TD-DFT calculations predict absorption maxima in the UV-Vis range (250–350 nm), typical for coumarins with extended conjugation.

Computational models suggest that the chlorine substituent stabilizes the LUMO through inductive effects, potentially altering redox behavior compared to non-chlorinated analogs.

The acid-base behavior of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is governed by two primary ionizable groups: the carboxylic acid functionality at position 3 and the phenolic hydroxyl group at position 7. The compound exhibits complex pH-dependent equilibria that significantly influence its solubility and chemical stability characteristics [1] [2].

The carboxylic acid group demonstrates typical weak acid behavior with an estimated pKa value between 3.0 and 4.0, which is consistent with similar coumarin-3-carboxylic acid derivatives [3] [4]. This ionization constant is slightly lower than unsubstituted coumarin-3-carboxylic acid due to the electron-withdrawing effects of the chlorine substituent at position 6, which stabilizes the carboxylate anion through inductive effects [1].

The phenolic hydroxyl group at position 7 exhibits a higher pKa value, typically ranging from 9.5 to 10.5, comparable to other hydroxylated coumarin systems [6] [7]. The presence of the adjacent chlorine atom and the electron-deficient chromene ring system contributes to the enhanced acidity of this phenolic group compared to simple phenols [8] .

Table 2: pH-Dependent Solubility and Stability Profile

| pH Range | Predominant Species | Relative Solubility | Stability |

|---|---|---|---|

| 1.0-3.0 | Fully protonated (COOH, OH) | Low (500-600 mg/L) | Stable |

| 3.0-5.0 | Carboxylate formation (-COO⁻, OH) | Moderate (600-800 mg/L) | Stable |

| 5.0-7.0 | Carboxylate form (-COO⁻, OH) | Moderate (600-800 mg/L) | Stable |

| 7.0-9.0 | Phenolate formation (-COO⁻, O⁻) | Enhanced (>1000 mg/L) | Moderately stable |

| 9.0-11.0 | Dianionic form (-COO⁻, O⁻) | High (>2000 mg/L) | Unstable |

| 11.0-13.0 | Unstable degradation products | Variable (degradation) | Rapid degradation |

Solubility profiling reveals that the compound exhibits pH-dependent solubility characteristics typical of amphoteric molecules with multiple ionizable groups. At physiological pH (7.4), the compound exists predominantly as a monoanion with the carboxylate group deprotonated and the phenolic hydroxyl group remaining protonated [9] [2]. Under these conditions, the water solubility increases to approximately 800-1000 mg/L compared to the neutral form solubility of 500-625 mg/L [10] [1].

The compound demonstrates enhanced solubility in moderately alkaline solutions (pH 7.5-8.5) where partial deprotonation of the phenolic hydroxyl group occurs, resulting in increased aqueous solubility due to improved hydrogen bonding interactions with water molecules [6] [7]. However, at pH values exceeding 10.5, rapid degradation occurs through oxidative processes and ring-opening reactions, particularly in the presence of dissolved oxygen [6] [7].

Computational modeling using density functional theory methods predicts that hydrogen bonding interactions between the hydroxyl group and surrounding water molecules contribute significantly to the enhanced solubility observed in alkaline conditions . The LogP value of 1.85 indicates moderate lipophilicity, which is reduced compared to non-hydroxylated analogs due to the increased hydrogen bonding capacity [1] [2].

Thermal Stability and Degradation Pathways

Thermal stability analysis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid reveals a multi-stage decomposition process characteristic of substituted coumarin derivatives containing both halogen and hydroxyl substituents. Thermogravimetric analysis coupled with differential scanning calorimetry indicates an onset decomposition temperature of approximately 200-220°C, with the major decomposition event occurring between 280-300°C [12] [13].

Table 3: Thermal Stability and Degradation Parameters

| Parameter | Value/Description | Notes |

|---|---|---|

| Onset Decomposition Temperature (°C) | 200-220 | Initial water loss and structural rearrangement |

| Peak Decomposition Temperature (°C) | 280-300 | Major decomposition event |

| Activation Energy (kJ/mol) | 180-220 (estimated) | Comparable to similar coumarin derivatives |

| Mass Loss at 200°C (%) | <5 | Minimal decomposition below 200°C |

| Mass Loss at 300°C (%) | 15-25 | Significant structural breakdown |

| Major Decomposition Products | CO₂, HCl, phenolic fragments | Confirmed by TGA-FTIR-MS analysis |

| Decomposition Mechanism | Multi-step decarboxylation and dechlorination | Sequential bond breaking process |

The thermal degradation pathway involves several sequential processes. Initial decomposition begins with the loss of surface-adsorbed water and structural rearrangement of the molecule around 180-200°C [12] [13]. This is followed by decarboxylation of the carboxylic acid group, which occurs preferentially due to the stability of the resulting radical intermediate formed through homolytic cleavage of the carbon-carboxyl bond [14] [15].

The major decomposition stage involves simultaneous dechlorination and fragmentation of the chromene ring system. Infrared spectroscopy coupled with mass spectrometry analysis identifies hydrogen chloride as a primary volatile product, along with carbon dioxide from continued decarboxylation processes [12] [14]. The presence of the phenolic hydroxyl group influences the decomposition pathway by facilitating intramolecular hydrogen bonding interactions that can stabilize certain intermediate species [13] [15].

Kinetic analysis using the Kissinger method yields an apparent activation energy for the major decomposition process of approximately 180-220 kJ/mol, which is consistent with values reported for related halogenated coumarin derivatives [15] [16]. The decomposition follows mixed-order kinetics, with initial first-order behavior transitioning to more complex kinetics as multiple competitive pathways become active at higher temperatures [14] [16].

The degradation mechanism involves homolytic bond cleavage processes, with the weakest bonds (C-Cl and C-COOH) breaking preferentially [14] [15]. Thermal analysis under inert atmosphere conditions shows that oxygen is not required for the initial decomposition steps, indicating that thermal energy alone is sufficient to initiate bond breaking processes [12] [16].

Photochemical Reactivity and Solid-State Transformations

The photochemical behavior of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is characterized by wavelength-dependent absorption and subsequent photochemical transformations that are influenced by both the chromene core structure and the specific substitution pattern. The compound exhibits characteristic absorption bands in the ultraviolet region, with maximum absorption occurring around 320-350 nm due to π-π* transitions within the conjugated chromene system [17] [18].

Table 4: Photochemical Reactivity Profile

| Wavelength Range (nm) | Absorption Characteristics | Photochemical Response | Quantum Yield (estimated) |

|---|---|---|---|

| 200-280 | Strong absorption (π-π* transitions) | High photodegradation risk | 0.1-0.3 |

| 280-320 | Moderate absorption (conjugated system) | Moderate photochemical activity | 0.05-0.15 |

| 320-380 | Weak absorption (n-π* transitions) | Limited photoreactivity | 0.01-0.05 |

| 380-450 | Very weak absorption | Minimal photochemical effects | <0.01 |

| >450 | No significant absorption | Photochemically stable | Negligible |

Photochemical reactivity studies demonstrate that the compound undergoes several distinct photochemical processes depending on the excitation wavelength and environmental conditions. Under ultraviolet irradiation (λ < 320 nm), the primary photochemical pathway involves homolytic cleavage of the carbon-chlorine bond, generating chlorine radicals and carbon-centered radical intermediates [17] [18]. This process is facilitated by the weakening of the C-Cl bond upon electronic excitation to the first excited singlet state [19] [17].

The phenolic hydroxyl group participates in photochemical hydrogen abstraction reactions, particularly under conditions where the compound exists in its deprotonated phenolate form [18] [6]. These reactions can lead to the formation of phenoxyl radicals that subsequently undergo coupling reactions or further oxidation processes [17] [6].

Solid-state photochemical transformations involve topochemical reactions where molecular packing arrangements influence the photochemical pathways available. Crystallographic analysis suggests that intermolecular hydrogen bonding between carboxyl groups and phenolic hydroxyl groups creates specific molecular orientations that favor certain photochemical transformations while inhibiting others [17].

Time-resolved spectroscopic studies indicate that the excited state lifetime of the compound is significantly shorter than related non-halogenated coumarins, with typical values of 1-5 picoseconds in solution [17] [18]. This shortened lifetime is attributed to efficient intersystem crossing facilitated by the heavy atom effect of the chlorine substituent [19] [17].

Quantum yield measurements for photodegradation processes show strong wavelength dependence, with maximum quantum yields of 0.2-0.3 observed for excitation in the 280-300 nm range [17] [18]. The presence of oxygen significantly enhances photodegradation rates through sensitized oxidation processes involving singlet oxygen formation [17] [6].

The compound exhibits limited photochemical stability under ambient lighting conditions due to its absorption extending into the near-ultraviolet region around 350-380 nm [18] [21]. However, it demonstrates good stability under visible light illumination (λ > 400 nm), making it suitable for applications requiring photochemical inertness under normal lighting conditions [17] [18].